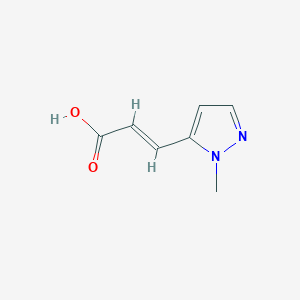

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid

Description

Significance of Pyrazole-Acrylic Acid Derivatives in Heterocyclic Chemistry

Pyrazole-acrylic acid derivatives represent a noteworthy class of compounds in heterocyclic chemistry due to the established biological and pharmacological importance of the pyrazole (B372694) nucleus. umich.eduasianpubs.org The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a feature that imparts unique chemical properties and allows it to act as a versatile scaffold in drug design. rsc.org This core structure is present in several commercially available drugs, highlighting its therapeutic potential. mdpi.comnih.gov

Derivatives of pyrazole have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. mdpi.comnih.gov The incorporation of an acrylic acid side chain onto the pyrazole ring introduces a reactive handle that can be used to synthesize a variety of other molecules. This acrylic acid moiety is a valuable component for creating larger, more complex structures through various chemical reactions, such as amide bond formation and cyclization reactions. For instance, pyrazole acrylic acids have been utilized as precursors for the synthesis of novel oxadiazole and amide derivatives, which have been investigated for their potential as antimalarial and anticancer agents. nih.govku.dk The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is a key method for synthesizing pyrazole acrylic acid derivatives from the corresponding pyrazole carbaldehydes. umich.eduasianpubs.org This synthetic accessibility, combined with the proven biological relevance of the pyrazole core, underscores the significance of pyrazole-acrylic acid derivatives as important synthons in the development of new therapeutic agents and functional materials.

Overview of the 1-Methyl-1H-pyrazole Scaffold in Advanced Organic Synthesis

The 1-methyl-1H-pyrazole scaffold is a fundamental building block in advanced organic synthesis, prized for its stability and predictable reactivity. The methylation at the N1 position of the pyrazole ring prevents tautomerism, thereby simplifying reaction outcomes and allowing for more precise control over the synthesis of specifically substituted pyrazole derivatives. This structural feature is crucial for the construction of complex molecules where regioselectivity is paramount.

A key precursor for the synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid is 1-Methyl-1H-pyrazole-5-carbaldehyde. This aldehyde is a versatile intermediate, with its aldehyde group providing a reactive site for a multitude of organic transformations. smolecule.com It is widely used as a building block for the preparation of various heterocyclic compounds that are of interest in medicinal chemistry and materials science. asianpubs.orgsmolecule.com The aldehyde functionality readily participates in condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds like malonic acid, to form acrylic acid derivatives. umich.eduasianpubs.org This reaction is a classic and efficient method for extending the carbon chain and introducing the acrylic acid moiety at the 5-position of the pyrazole ring. The reactivity of 1-Methyl-1H-pyrazole-5-carbaldehyde makes it an essential tool for synthetic chemists aiming to incorporate the 1-methyl-1H-pyrazole scaffold into larger, more elaborate molecular architectures.

| Property | Value |

|---|---|

| Molecular Formula | C5H6N2O |

| Molecular Weight | 110.11 g/mol |

| Form | Liquid |

| Density | 1.118 g/mL at 25 °C |

| Refractive Index | n20/D 1.521 |

Current Research Trajectories Involving this compound and Related Structures

Current research involving this compound and its structural relatives is predominantly focused on its application as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. The inherent reactivity of both the pyrazole ring and the acrylic acid functional group allows for diverse chemical modifications, making it a valuable starting material for creating libraries of new chemical entities.

One significant research direction is the use of pyrazole acrylic acids to construct more complex heterocyclic systems. A notable study involved the synthesis of a series of pyrazole acrylic acid-based oxadiazole and amide derivatives. nih.govku.dk In this research, the acrylic acid moiety of the pyrazole derivative was used as a synthon to build 1,3,4-oxadiazole (B1194373) rings and to form various amide linkages. These newly synthesized compounds were then evaluated for their biological activities, specifically as potential antimalarial and anticancer agents. nih.govku.dk The findings from this study indicated that the cyclized oxadiazole derivatives showed promise for antimalarial activity, while the non-cyclized amide derivatives demonstrated potential as anticancer agents. ku.dk This line of research highlights a key strategy in modern drug discovery: using a core scaffold like this compound to generate a diverse range of derivatives for biological screening. This approach allows researchers to systematically explore the structure-activity relationships of these novel compounds, paving the way for the development of more effective and targeted therapies.

| Activity | Description |

|---|---|

| Anti-inflammatory | Exemplified by drugs like celecoxib, pyrazoles can inhibit enzymes involved in inflammation. mdpi.comnih.gov |

| Anticancer | Derivatives have been synthesized and tested against various cancer cell lines, showing promising results. mdpi.comku.dk |

| Antimicrobial | Some pyrazole compounds exhibit activity against bacteria and fungi. mdpi.com |

| Antimalarial | Pyrazole acrylic acid derivatives have been used to create compounds with potential antimalarial properties. nih.govku.dk |

| Analgesic | Certain pyrazole-containing molecules have shown pain-relieving effects. mdpi.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1006959-18-7 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-(2-methylpyrazol-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-3-4-8-9(6)2/h3-4H,1H2,2H3,(H,10,11) |

InChI Key |

MCCNSGYBRYKKSB-UHFFFAOYSA-N |

SMILES |

CN1C(=CC=N1)C=CC(=O)O |

Isomeric SMILES |

CN1C(=CC=N1)/C=C/C(=O)O |

Canonical SMILES |

CN1C(=CC=N1)C(=C)C(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 3 1 Methyl 1h Pyrazol 5 Yl Acrylic Acid

Direct Synthetic Routes to 3-(1-Methyl-1H-pyrazol-5-yl)acrylic Acid

Direct routes are often preferred for their efficiency and typically begin with a functionalized pyrazole (B372694), such as 1-methyl-1H-pyrazole-5-carbaldehyde. From this key intermediate, the acrylic acid group is introduced through condensation or hydrolysis reactions.

The Knoevenagel condensation is a widely utilized reaction in organic chemistry for forming carbon-carbon double bonds. wikipedia.org It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This method is highly effective for synthesizing α,β-unsaturated acids and their derivatives from aldehydes or ketones.

In the context of this compound synthesis, the reaction proceeds between 1-methyl-1H-pyrazole-5-carbaldehyde and a compound containing an active methylene (B1212753) group, such as malonic acid. The reaction is typically catalyzed by a weak base. wikipedia.org

A particularly relevant variation is the Doebner modification of the Knoevenagel condensation. wikipedia.org This modification employs pyridine as the base and solvent and uses malonic acid as the active methylene component. A key feature of the Doebner modification is the subsequent decarboxylation that occurs under the reaction conditions, directly yielding the α,β-unsaturated carboxylic acid. wikipedia.org This pathway is a common and straightforward method for converting pyrazole-carboxaldehydes into pyrazole-acrylic acid derivatives. researchgate.netsemanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Transformation | Product Type |

|---|---|---|---|---|

| 1-Methyl-1H-pyrazole-5-carbaldehyde | Malonic acid | Pyridine | Condensation and Decarboxylation | (E)-3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid |

| Aromatic Aldehyde | Substituted Pyrazolone | Glacial Acetic Acid | Condensation | Pyrazole Derivative |

| Aldehyde/Ketone | Diethyl malonate, Ethyl acetoacetate, etc. | Weakly basic amine | Condensation | α,β-unsaturated ketone |

An alternative direct route involves the formation and subsequent hydrolysis of an oxazolone (or azlactone) intermediate. This method, based on the Erlenmeyer-Plöchl synthesis, is a classical approach for preparing α,β-unsaturated carboxylic acids. sphinxsai.com

The synthesis begins with the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride. This reaction forms a 4-(pyrazolylmethylene)-2-phenyloxazol-5(4H)-one intermediate. Oxazolones are important intermediates for the synthesis of various compounds, including amino acids and their derivatives. researchgate.net The crucial step is the subsequent hydrolysis of this oxazolone ring. The ring-opening can be achieved under either acidic or basic conditions, which cleaves the lactone and amide bonds to yield the desired this compound. researchgate.net

Precursor Synthesis and Pyrazole Ring Formation

This strategic approach involves the initial construction of the N-methyl-1H-pyrazole scaffold, followed by its functionalization to allow for the attachment of the acrylic acid side chain.

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most common and direct method involves the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. researchgate.net For the synthesis of the 1-methyl-1H-pyrazole scaffold, methylhydrazine is the key reagent.

The reaction of methylhydrazine with β-keto esters or other 1,3-dielectrophilic compounds leads to the formation of the pyrazole ring through a cyclization-condensation sequence. researchgate.net For instance, the reaction between methylhydrazine and a suitable four-carbon building block with carbonyl groups at the 1 and 3 positions will yield the 1-methyl-pyrazole ring. A patented method describes the synthesis of 1-methyl-5-hydroxypyrazole, a useful precursor, starting from dimethyl malonate and methylhydrazine. google.com The choice of substituents on the 1,3-dicarbonyl precursor determines the substitution pattern on the resulting pyrazole ring.

Once the 1-methyl-1H-pyrazole scaffold is constructed, the next critical step is to introduce a functional group at the C-5 position that can be converted into the acrylic acid side chain. The C-5 position of the pyrazole ring is considered electrophilic. mdpi.com The most versatile and direct precursor for the Knoevenagel or oxazolone routes is 1-methyl-1H-pyrazole-5-carbaldehyde.

A primary method for introducing a formyl group onto a pyrazole ring is the Vilsmeier-Haack reaction. semanticscholar.org This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic rings. This method is one of the most common routes for synthesizing pyrazole-4-carboxaldehydes and can be adapted for functionalization at the C-5 position depending on the directing effects of existing substituents. semanticscholar.org Other methods for generating the C-5 aldehyde include the oxidation of a corresponding C-5 methyl group or the reduction of a C-5 carboxylic acid or ester derivative.

| Precursor | Reaction | Reagents | Product |

|---|---|---|---|

| 1-Methyl-1H-pyrazole | Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Methyl-1H-pyrazole-5-carbaldehyde |

| Dimethyl malonate | Cyclization/Hydrolysis | Methylhydrazine, Alkali, Acid | 1-Methyl-5-hydroxypyrazole |

| β-Keto ester | Condensation/Cyclization | Methylhydrazine | Substituted 1-Methyl-pyrazol-5-one |

Stereoselective Synthesis of (E)-3-(1-Methyl-1H-pyrazol-5-yl)acrylic Acid

In this compound, the acrylic acid moiety can exist as either the (E) or (Z) stereoisomer. The (E)-isomer, where the pyrazole ring and the carboxylic acid group are on opposite sides of the double bond, is generally the thermodynamically more stable and desired product due to reduced steric hindrance. chemicalbook.com

The Knoevenagel condensation, particularly under the Doebner modification conditions, is highly stereoselective for the formation of the (E)-isomer. The reaction mechanism allows for equilibration to the most stable product. While some Knoevenagel reactions can initially produce a mixture of isomers, the conditions often favor the eventual isolation of the more stable trans-configured product. wikipedia.org The synthesis of this compound via the Knoevenagel-Doebner reaction between 1-methyl-1H-pyrazole-5-carbaldehyde and malonic acid in pyridine is a reliable method for obtaining the (E)-stereoisomer. The InChI key for the commercially available compound confirms its (E)-configuration.

Optimization of Reaction Conditions and Yield Enhancement

Knoevenagel Condensation Route Optimization

The Knoevenagel condensation of a pyrazole-5-carbaldehyde with an active methylene compound, such as malonic acid, is a prominent strategy for the synthesis of pyrazole acrylic acids. The optimization of this reaction involves a systematic investigation of catalysts, solvents, and temperature.

Catalyst Selection and Loading: A variety of catalysts have been explored for the Knoevenagel condensation of heterocyclic aldehydes. While traditional methods often employ bases like pyridine and piperidine, greener alternatives have been investigated to enhance yields and simplify purification. For instance, studies on analogous pyrazole aldehydes have demonstrated the efficacy of ammonium carbonate as a mild and inexpensive catalyst. The catalytic amount is a critical parameter to optimize, with studies on similar substrates showing that 20 mol% of glycine can provide optimal results in the condensation with malonic acid.

Solvent System Effects: The choice of solvent significantly influences the reaction rate and yield. For the Knoevenagel condensation of pyrazole aldehydes, a mixture of water and ethanol (1:1) has been reported to be an effective solvent system. This is attributed to the differential solubility of the reactants; the pyrazole aldehyde exhibits better solubility in ethanol, while the catalyst, such as ammonium carbonate, is more soluble in water. The use of a mixed solvent system can, therefore, facilitate better interaction between the reactants and the catalyst, leading to higher yields compared to using either solvent alone. In some optimizations of similar reactions, dimethylformamide (DMF) has been shown to be a superior solvent over toluene, particularly when using hydrotalcite catalysts.

Temperature and Reaction Time: The reaction temperature is a crucial factor, with most Knoevenagel condensations being conducted at elevated temperatures to ensure a reasonable reaction rate. However, the optimal temperature can vary depending on the specific reactants and catalyst used. For instance, some green chemistry approaches have focused on performing the reaction at room temperature to reduce energy consumption and minimize side reactions. The reaction time is also closely monitored to determine the point of maximum conversion without significant product degradation or byproduct formation.

Table 1: Optimization of Knoevenagel Condensation Conditions for a Model Pyrazole Aldehyde This table is a representative example based on findings for structurally similar pyrazole aldehydes.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine (20) | Ethanol | 80 | 6 | 75 |

| 2 | Ammonium Carbonate (20) | Water | 80 | 5 | 68 |

| 3 | Ammonium Carbonate (20) | Ethanol | 80 | 5 | 72 |

| 4 | Ammonium Carbonate (20) | Water:Ethanol (1:1) | 80 | 4 | 85 |

| 5 | Glycine (10) | DMSO | Room Temp | 12 | 78 |

| 6 | Glycine (20) | DMSO | Room Temp | 10 | 92 |

| 7 | None | Water:Ethanol (1:1) | 80 | 24 | Trace |

Heck Reaction Route Optimization

The palladium-catalyzed Heck reaction offers an alternative and powerful method for the synthesis of this compound, typically by coupling a 5-halo-1-methyl-1H-pyrazole with acrylic acid or its esters. The optimization of this cross-coupling reaction is multifaceted, involving the careful selection of the palladium catalyst, ligand, base, and solvent, as well as the reaction temperature.

Catalyst and Ligand System: The choice of the palladium source and the associated ligand is paramount for a successful Heck reaction. Palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For the Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles with methyl acrylate, tri(ethyl)phosphite (P(OEt)₃) has been identified as a highly effective ligand. Optimization studies have shown that a ligand concentration of 4 mol% can lead to a significant increase in yield, while higher concentrations may be detrimental. In contrast, the use of triphenylphosphine (PPh₃) as a ligand resulted in a considerably lower yield under similar conditions.

Base and Solvent Selection: A suitable base is required to neutralize the hydrogen halide generated during the catalytic cycle. Triethylamine (Et₃N) is a commonly employed base in Heck reactions involving pyrazole substrates. The reaction is typically carried out in a polar aprotic solvent that can solubilize the reactants and the catalyst system. Dimethylformamide (DMF) has been shown to be an effective solvent for the Heck reaction of iodinated pyrazoles.

Reactant Stoichiometry and Temperature: The molar ratio of the reactants can impact the reaction efficiency. While a large excess of the acrylate component can be used to drive the reaction to completion, studies have shown that reducing the amount of methyl acrylate to 1.2 equivalents can still provide excellent yields when the other conditions are optimized. The reaction temperature is another critical parameter, with 80°C being a common temperature for the Heck coupling of iodo-pyrazoles.

Table 2: Optimization of the Heck-Mizoroki Reaction for a Model 4-Iodo-1H-pyrazole with Methyl Acrylate This table is based on published data for the Heck-Mizoroki reaction of 4-iodo-1H-tritylpyrazole and serves as a model for the optimization of the synthesis of this compound.

| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Methyl Acrylate (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1 | None | 5 | DMF | 80 | 24 | 46 |

| 2 | 1 | P(OEt)₃ (20) | 5 | DMF | 80 | 24 | 40 |

| 3 | 1 | P(OEt)₃ (10) | 5 | DMF | 80 | 24 | 65 |

| 4 | 1 | P(OEt)₃ (4) | 5 | DMF | 80 | 24 | 95 |

| 5 | 1 | P(OEt)₃ (4) | 1.2 | DMF | 80 | 24 | 95 |

| 6 | 1 | PPh₃ (4) | 1.2 | DMF | 80 | 24 | 50 |

| 7 | 10 | P(OEt)₃ (4) | 1.2 | DMF | 80 | 24 | 96 |

Advanced Spectroscopic and Structural Elucidation of 3 1 Methyl 1h Pyrazol 5 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the pyrazole (B372694) and acrylic acid moieties.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the pyrazole ring, and the acrylic acid chain. The anticipated chemical shifts are influenced by the electronic environment of each proton.

The methyl protons (N-CH₃) on the pyrazole ring are predicted to appear as a singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm. The protons on the pyrazole ring, H-3 and H-4, would likely appear as doublets due to coupling with each other. The H-3 proton is expected to be in the range of 7.4-7.6 ppm, while the H-4 proton would be slightly more shielded, appearing around 6.3-6.5 ppm.

The vinylic protons of the acrylic acid group (=CH-CH=) will also present as doublets, with a characteristic coupling constant for a trans configuration. The proton alpha to the carbonyl group is expected to resonate at approximately 6.2-6.4 ppm, while the beta proton, being closer to the pyrazole ring, would be found further downfield at about 7.5-7.7 ppm. The acidic proton of the carboxylic acid (-COOH) will appear as a broad singlet at a significantly downfield chemical shift, typically above 12.0 ppm, and is exchangeable with deuterium.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.6 | d | 1H | =CH- (β to COOH) |

| ~7.5 | d | 1H | H-3 (pyrazole) |

| ~6.4 | d | 1H | H-4 (pyrazole) |

| ~6.3 | d | 1H | =CH- (α to COOH) |

| ~3.9 | s | 3H | N-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is anticipated to be the most deshielded, appearing in the range of 168-172 ppm.

The carbons of the pyrazole ring are expected around 140 ppm (C-5), 130 ppm (C-3), and 110 ppm (C-4). The vinylic carbons of the acrylic acid moiety would likely appear at approximately 135 ppm for the carbon beta to the carbonyl and around 118 ppm for the alpha carbon. The methyl carbon attached to the nitrogen is expected to be the most shielded, with a chemical shift in the region of 35-40 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Chemical Shift (ppm) | DEPT-90 | DEPT-135 | Assignment |

| ~170 | No Signal | No Signal | C=O |

| ~140 | No Signal | No Signal | C-5 (pyrazole) |

| ~135 | CH | Positive | =CH- (β to COOH) |

| ~130 | CH | Positive | C-3 (pyrazole) |

| ~118 | CH | Positive | =CH- (α to COOH) |

| ~110 | CH | Positive | C-4 (pyrazole) |

| ~38 | No Signal | Positive | N-CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the two vinylic protons of the acrylic acid group and the coupling between the H-3 and H-4 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments of the protonated carbons, for example, linking the ¹H signal at ~7.5 ppm to the ¹³C signal at ~130 ppm (C-3 of the pyrazole).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the pyrazole ring and the acrylic acid side chain. For instance, a correlation between the vinylic proton beta to the carbonyl group and the C-5 of the pyrazole ring would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can further aid in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 152, corresponding to its molecular weight. sfu.ca

The fragmentation pattern would likely involve the loss of characteristic neutral fragments. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH), resulting in an [M-17]⁺ peak, and the loss of a carboxyl group (-COOH), leading to an [M-45]⁺ peak. The cleavage of the bond between the pyrazole ring and the acrylic acid chain could also be a significant fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M - OH]⁺ |

| 107 | [M - COOH]⁺ |

| 95 | [C₅H₇N₂]⁺ (Pyrazole fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group in the carboxylic acid is expected around 1700-1725 cm⁻¹. The C=C stretching of the acrylic acid double bond would likely appear in the 1620-1650 cm⁻¹ region.

The C=N and C=C stretching vibrations of the pyrazole ring are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-H stretching of the methyl group and the vinylic and aromatic C-H bonds would be observed around 2850-3100 cm⁻¹.

Table 4: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (Methyl) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1635 | Medium | C=C stretch (Alkene) |

| 1400-1600 | Medium-Weak | C=N, C=C stretch (Pyrazole Ring) |

X-ray Crystallography for Solid-State Molecular Conformation

While no specific crystal structure data for this compound has been reported in the searched literature, analysis of related pyrazole derivatives allows for a prediction of its likely solid-state conformation. It is expected that the molecule would adopt a largely planar conformation to maximize conjugation between the pyrazole ring and the acrylic acid moiety.

Chemical Reactivity and Derivatization Studies of 3 1 Methyl 1h Pyrazol 5 Yl Acrylic Acid

Reactions Involving the Acrylic Acid Double Bond

The carbon-carbon double bond in the acrylic acid moiety of 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid is electron-deficient due to the conjugation with the carboxylic acid group. This electronic feature makes it susceptible to both reduction reactions and various addition reactions.

The saturation of the acrylic acid double bond to yield the corresponding propanoic acid derivative is a common transformation. While specific catalytic hydrogenation conditions for this compound are not extensively detailed in the literature, the reduction of similar pyrazole (B372694) acrylic acid derivatives has been accomplished. For instance, the conversion of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acids to their respective propanoic acids has been achieved using diimide reduction, generated in situ from hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like copper sulfate. researchgate.net It is anticipated that standard catalytic hydrogenation methods, such as using hydrogen gas with a palladium on carbon (Pd/C) catalyst, would also be effective in converting this compound to 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.

| Starting Material | Product | Reagents and Conditions | Reference |

| 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acids | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acids | Hydrazine hydrate, CuSO4 (catalyst) | researchgate.net |

| This compound | 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | H2, Pd/C (Predicted) | N/A |

The electron-deficient nature of the double bond in this compound makes it a prime candidate for nucleophilic conjugate additions, often referred to as Michael additions. Various nucleophiles, including amines and thiols, can be added across the double bond. For example, the reaction of amines with methyl acrylates under microwave irradiation has been shown to be an efficient method for the synthesis of β-amino esters. nih.gov A similar reaction with this compound or its esters would be expected to yield the corresponding 3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid derivatives.

Conversely, while the double bond is electron-deficient, it can still undergo electrophilic addition reactions. For instance, the bromination of vinylpyrazoles in carbon tetrachloride has been reported to yield a mixture of products, including the 1,2-dibromo addition product. nih.gov The reaction of this compound with halogens like bromine is expected to proceed, although the regioselectivity and potential for competing reactions on the pyrazole ring would need to be considered.

| Reaction Type | Nucleophile/Electrophile | Expected Product | Reference (Analogous Reactions) |

| Nucleophilic Addition (Michael Addition) | Amines | 3-Amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid derivatives | nih.gov |

| Nucleophilic Addition (Thio-Michael Addition) | Thiols | 3-Thio-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid derivatives | acs.orgscience.gov |

| Electrophilic Addition | Bromine (Br2) | 2,3-Dibromo-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid | nih.gov |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst, are applicable to this compound. mdpi.com The kinetics of the esterification of acrylic acid with methanol (B129727) have been studied, providing a basis for optimizing reaction conditions. science.gov

Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine using a peptide coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective method. nih.govnih.govresearchgate.net

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H2SO4) | Methyl 3-(1-methyl-1H-pyrazol-5-yl)acrylate |

| Amidation | Amine, Coupling Reagent (e.g., DCC) | N-substituted 3-(1-methyl-1H-pyrazol-5-yl)acrylamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under thermal conditions, particularly for β,γ-unsaturated acids or molecules with specific structural features that stabilize the resulting intermediate. The decarboxylation of β-(1-phenyl-4-pyrazolyl)acrylic acid to afford 1-phenyl-4-vinylpyrazole has been reported, suggesting that pyrazolylacrylic acids can undergo this transformation. nih.gov This reaction likely proceeds through a cyclic transition state, facilitated by the pyrazole ring. It is plausible that this compound could also undergo decarboxylation upon heating to yield 1-methyl-5-vinyl-1H-pyrazole.

| Starting Material | Product | Conditions | Reference (Analogous Reaction) |

| β-(1-Phenyl-4-pyrazolyl)acrylic acid | 1-Phenyl-4-vinylpyrazole | Heating | nih.gov |

| This compound | 1-Methyl-5-vinyl-1H-pyrazole | Heating (Predicted) | N/A |

Reactivity of the 1-Methyl-1H-pyrazole Core

The 1-methyl-1H-pyrazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. Electrophilic substitution reactions on the pyrazole ring generally occur at the C-4 position, which is the most electron-rich carbon. nih.gov This is due to the directing effects of the two nitrogen atoms. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. For instance, the halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NBS, NCS, NIS) has been shown to selectively occur at the C-4 position. beilstein-archives.org

Nucleophilic aromatic substitution on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. researchgate.net Given the substituents on this compound, the pyrazole core is generally more susceptible to electrophilic attack than nucleophilic attack under standard conditions.

| Reaction Type | Reagent | Position of Substitution |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C-4 |

| Electrophilic Nitration | HNO3/H2SO4 | C-4 |

| Electrophilic Sulfonation | Fuming H2SO4 | C-4 |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). In 1,5-disubstituted pyrazoles, such as the title compound, the C4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. rrbdavc.orgscribd.com The substituents at the C3 and C5 positions, along with the nitrogen at N1, direct incoming electrophiles to this C4 position. rrbdavc.org Common EAS reactions like formylation, nitration, and halogenation can be performed on the pyrazole nucleus.

The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto electron-rich aromatic rings. ijpcbs.com For pyrazole derivatives, this reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), which then acts as the electrophile. arkat-usa.orgresearchgate.netresearchgate.net This method efficiently yields the corresponding 4-formylpyrazole derivative. arkat-usa.orgresearchgate.net

Nitration of the pyrazole ring can be achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemguide.co.uk This reaction introduces a nitro group (-NO₂) at the C4 position, yielding 4-nitro-3-(1-methyl-1H-pyrazol-5-yl)acrylic acid. scribd.com Similarly, halogenation can introduce bromine or iodine at the C4 position using reagents like bromine or iodine monochloride. mdpi.com

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Formylation | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | 4-Formyl-3-(1-methyl-1H-pyrazol-5-yl)acrylic acid |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-3-(1-methyl-1H-pyrazol-5-yl)acrylic acid |

| Bromination | Br₂ | Br⁺ | 4-Bromo-3-(1-methyl-1H-pyrazol-5-yl)acrylic acid |

| Iodination | ICl | I⁺ | 4-Iodo-3-(1-methyl-1H-pyrazol-5-yl)acrylic acid |

N-Substitution and Derivatization Pathways

In this compound, the nitrogen atom at the N1 position is already substituted with a methyl group. The other nitrogen, N2, is a pyridinic-type nitrogen and is generally less nucleophilic, making further N-alkylation or N-acylation to form a stable pyrazolium (B1228807) salt (quaternization) a challenging process that often requires harsh conditions. publish.csiro.auresearchgate.net While quaternization of N-alkylpyrazoles can be achieved with potent alkylating agents at high temperatures, it is often a side reaction and can be reversible. researchgate.net

Given the stability of the N1-methyl group, derivatization pathways more commonly focus on modifications stemming from the synthetic precursors or the acrylic acid side chain. For instance, the synthesis of pyrazole derivatives often starts with a 5-aminopyrazole. This amino group provides a versatile handle for various derivatization reactions, including the formation of amides and sulfonamides, before the construction of the acrylic acid side chain. scirp.org

A key derivatization pathway involves the reaction of the precursor, 5-amino-1-methylpyrazole, with sulfonyl chlorides. For example, reaction with an arylsulfonyl chloride in the presence of a base leads to the formation of a stable N-sulfonamide derivative. This highlights a method for incorporating diverse functionalities through the pyrazole nitrogen atom at an earlier synthetic stage.

Annulation and Ring-Fused Pyrazole Derivatives

The acrylic acid moiety of this compound is a versatile functional group for the construction of fused heterocyclic systems through annulation reactions. These reactions typically involve the cyclization of the acrylic acid side chain with a suitable binucleophilic reagent to form a new ring fused to the pyrazole core. nih.gov

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological and pharmacological importance. ias.ac.inrsc.org The general strategy involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. nih.gov In the context of the title compound, the acrylic acid can be considered a precursor to a β-keto ester or a similar 1,3-dielectrophilic species. By reacting this pyrazole derivative with dinucleophiles such as aminotriazoles or guanidine, it is possible to construct fused pyrimidine (B1678525) rings.

The reaction proceeds via a condensation and subsequent intramolecular cyclization. For example, condensation with a 5-aminopyrazole derivative can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) systems. researchgate.net Other annulation strategies include [3+2] cycloaddition reactions to form spiro-heterocycles. rsc.org These synthetic routes offer a powerful tool for expanding the structural diversity of pyrazole-based compounds, leading to novel ring-fused derivatives with potentially unique chemical and biological properties. nih.govrwth-aachen.de

| Reactant | Reaction Type | Resulting Fused System |

|---|---|---|

| 5-Aminotriazole | Condensation/Cyclization | Pyrazolo[5,1-c] arkat-usa.orgnih.govias.ac.intriazine |

| Guanidine | Condensation/Cyclization | Pyrazolo[1,5-a]pyrimidine |

| Hydrazine | Condensation/Cyclization | Pyrazolo[3,4-d]pyridazine |

| Benzofuran-derived azadienes | [3+2] Annulation | Pyrazole fused spiroketals |

Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 5 Yl Acrylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid, DFT calculations are instrumental in predicting its behavior in chemical reactions and biological systems.

Molecular Geometry Optimization and Energy Minimization

The initial step in most quantum chemical calculations is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process reveals a largely planar conformation, which is stabilized by the delocalization of π-electrons across the pyrazole (B372694) ring and the acrylic acid moiety. nih.gov The absence of imaginary vibrational frequencies in the final optimized structure confirms that it represents a true energy minimum. nih.gov

Below is a table of selected optimized geometric parameters for a closely related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3LYP/6-31G(d) level of theory, which provides a reasonable approximation for the bond lengths and angles expected in this compound. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | C=C (acrylic) | 1.34 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Angle | C-C-C (acrylic) | 120.5° |

| Bond Angle | O-C=O | 123.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For pyrazole derivatives, the HOMO and LUMO are typically distributed across the entire molecule, reflecting the conjugated nature of the system. nih.gov In this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the acrylic acid double bond, while the LUMO is likely concentrated on the acrylic acid and carboxylic acid groups. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov

The following table presents representative FMO energies for a related pyrazole carboxylic acid derivative, illustrating the typical energy levels observed in such systems. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.907 |

| LUMO | -1.449 |

| Energy Gap (ΔE) | 4.458 |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature. The nitrogen atoms of the pyrazole ring also contribute to the electrostatic potential, influencing the molecule's interaction with other species. wuxiapptec.com

Conformational Analysis and Tautomeric Preference Studies of Pyrazole Acrylic Acid Systems

The flexibility of the acrylic acid side chain allows for the existence of different conformers. Theoretical studies on similar acrylic acid derivatives have shown that the planar s-trans and s-cis conformations are the most stable, with the s-trans conformer often being slightly lower in energy. The rotational barrier between these conformers can also be calculated to understand the molecule's flexibility.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in aqueous solution. lp.edu.uaacs.org

By simulating the movement of the molecule and surrounding solvent molecules, MD can reveal the preferred conformations, the flexibility of the acrylic acid side chain, and the nature of intermolecular interactions, such as hydrogen bonding with water. whiterose.ac.uk Parameters like the radius of gyration can be calculated from the simulation trajectory to monitor the compactness of the molecule's structure over time. lp.edu.ua

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug discovery to correlate the chemical structure of compounds with their biological activity. ej-chem.org For a series of pyrazole acrylic acid derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be categorized into several types, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can guide the design of new, more potent analogues. nih.govnih.gov For instance, a QSAR study on pyrazole derivatives might reveal that increased hydrophobicity in a particular region of the molecule leads to enhanced activity. acs.orgshd-pub.org.rs

Below is a table of common molecular descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity |

| Steric | Molecular Volume | The volume occupied by the molecule |

| Steric | Surface Area | The total surface area of the molecule |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water |

Research Applications of 3 1 Methyl 1h Pyrazol 5 Yl Acrylic Acid As a Versatile Chemical Scaffold

Role in Coordination Chemistry and Ligand Design

The presence of both a pyrazole (B372694) ring and a carboxylic acid group in 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid allows it to function as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of stable metal complexes.

Pyrazole-Acrylic Acid as a Chelating Ligand in Metal Complexes

As a chelating ligand, this compound can form complexes with a variety of metal ions. The pyrazole nitrogen and the carboxylate oxygen can bind to a single metal center, forming a stable chelate ring. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

For instance, similar pyrazole-carboxylate ligands have been shown to form mononuclear and polynuclear complexes with transition metals. In a study on 3-methyl-1H-pyrazole-4-carboxylic acid, mononuclear complexes with Cadmium(II) and Cobalt(II) were synthesized, as well as a 3D coordination polymer with Cadmium(II). rsc.org In these complexes, the pyrazole-carboxylate ligand coordinates to the metal centers through both the pyrazole nitrogen and the carboxylate oxygen atoms.

Table 1: Examples of Metal Complexes with Pyrazole-Carboxylate Ligands

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | [Cd(HMPCA)₂(H₂O)₄] | Mononuclear | rsc.org |

| Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Mononuclear | rsc.org |

Applications in Catalysis and Organometallic Chemistry

Metal complexes incorporating pyrazole-based ligands have shown significant promise in the field of catalysis. The electronic and steric properties of the pyrazole ligand can be fine-tuned by modifying the substituents on the pyrazole ring, which in turn influences the catalytic activity of the metal center. Protic pyrazoles, which have an N-H group, have been extensively studied as ligands in homogeneous catalysis. nih.gov

While specific catalytic applications of this compound complexes are not widely reported, related pyrazole-containing complexes have been investigated for various catalytic transformations. For example, a Cobalt(II) complex with 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to exhibit electrocatalytic activity for the oxygen evolution reaction (OER). rsc.org This suggests that metal complexes of this compound could also possess interesting catalytic properties.

The field of organometallic chemistry also benefits from the versatility of pyrazole ligands. The ability of pyrazoles to stabilize various oxidation states of metals and to participate in ligand-centered reactions makes them valuable components in the design of novel organometallic compounds.

Development of Chemosensors

Chemosensors are molecules designed to selectively bind to a specific analyte, resulting in a detectable signal, such as a change in color or fluorescence. emu.edu.tr The pyrazole moiety, with its nitrogen donor atoms, is a good candidate for the recognition of metal ions. The acrylic acid group can be further functionalized to incorporate a signaling unit.

Although there are no specific reports on the use of this compound as a chemosensor, the general principles of chemosensor design suggest its potential in this area. By attaching a fluorophore or chromophore to the acrylic acid end of the molecule, it could be developed into a sensor for specific metal ions. The binding of a metal ion to the pyrazole-carboxylate chelating site could induce a change in the electronic properties of the signaling unit, leading to a detectable optical response. The development of fluorescent chemosensors for the detection of various metal ions is an active area of research. nih.govmdpi.com

Contributions to Materials Science Research

The dual functionality of this compound also makes it a valuable building block in materials science for the creation of new polymers and functional materials.

Integration into Polymeric Architectures

The acrylic acid group of this compound can undergo polymerization, either through free-radical polymerization of the double bond or through condensation polymerization involving the carboxylic acid group. This allows for the incorporation of the pyrazole unit into the backbone or as a pendant group of a polymer chain.

The resulting pyrazole-containing polymers can exhibit interesting properties. For example, a methacrylate monomer containing a pyrazole derivative has been synthesized and polymerized to create a new polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). nih.gov The thermal properties of this polymer were investigated, showing its stability at elevated temperatures. nih.govresearchgate.net Similarly, blending this pyrazole-containing polymer with poly(methyl methacrylate) resulted in a material with good thermal stability and transparency. dergipark.org.tr These studies highlight the potential of incorporating pyrazole moieties into polymers to tailor their properties.

Table 2: Thermal Properties of a Pyrazole-Containing Polymer Blend

| Property | Value | Reference |

|---|---|---|

| Initial Decomposition Temperature | 275.4 °C | dergipark.org.tr |

| Optical Band Gap (Eg) | 3.737 eV | dergipark.org.tr |

| Refractive Index at 700 nm | 1.37 | dergipark.org.tr |

Design of Functional Materials

The incorporation of this compound into materials can impart specific functionalities. The pyrazole units can serve as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and potential applications in gas storage, separation, and catalysis. The synthesis of coordination polymers from pyrazole-based ligands is an area of active research. researchgate.netresearchgate.net

Furthermore, the carboxylic acid group can be used to anchor the molecule onto surfaces, creating functionalized surfaces with specific properties. For example, it could be used to modify the surface of nanoparticles or electrodes. The combination of a metal-binding site and a surface-anchoring group makes this molecule a promising candidate for the development of new functional materials for a range of applications.

Mechanistic Investigations of Biological Activity in vitro

The chemical scaffold of this compound serves as a foundational structure for the development of a diverse range of biologically active molecules. The inherent features of the pyrazole ring, combined with the acrylic acid moiety, provide a versatile template for medicinal chemists to design novel therapeutic agents. The following sections detail the mechanistic investigations into the in vitro biological activities of various derivatives originating from this and related pyrazole scaffolds.

Enzyme Inhibition Studies (e.g., DNA Gyrase, DHFR, COX, Viral Polymerases)

Derivatives of the pyrazole scaffold have been extensively studied as inhibitors of various clinically relevant enzymes.

DNA Gyrase: The pyrazole nucleus is a key feature in a number of potent antibacterial agents that target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription. dtu.dk The inhibitory mechanism involves blocking the ATP-binding site of the Gyrase B (GyrB) subunit. mdpi.com For instance, pyrazole derivatives have been identified with potent antibacterial activity against clinically isolated quinolone-resistant Gram-positive strains, demonstrating selective inhibition of bacterial topoisomerases. nih.gov Computational docking and molecular dynamics studies have elucidated the binding modes of pyrazole derivatives within the active site of Staphylococcus aureus DNA gyrase B, revealing key interactions with residues such as Glu50, Asn54, and Asp81 that are crucial for ATPase activity. dtu.dk

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of essential cellular components and a well-established target for antimicrobial and anticancer drugs. nih.govresearchgate.net Certain pyrazole-based Schiff bases have been designed as dual-targeting inhibitors of both DHFR and DNA gyrase. mdpi.com Enzyme assays confirmed that these compounds exert inhibitory activity against DHFR from E. coli, suggesting that the pyrazole moiety contributes to the interaction with the enzyme's active site. mdpi.com

Cyclooxygenase (COX): The pyrazole scaffold is famously incorporated in celecoxib, a selective COX-2 inhibitor. ijpsjournal.com Numerous studies have focused on synthesizing pyrazole derivatives with anti-inflammatory properties mediated by COX inhibition. sciencescholar.usnih.gov These compounds, often featuring a diarylpyrazole structure, achieve their selectivity by interacting with the hydrophobic side pocket of the COX-2 active site. ijpsjournal.comnih.gov For example, novel pyrazole-pyridazine hybrids have been developed that show potent and selective COX-2 inhibitory action, with IC50 values superior to celecoxib. nih.govrsc.org Molecular docking studies reveal that the pyrazole ring plays a significant role in binding, forming hydrogen bonds with key residues like Tyr341 and Arg499 in the COX-2 active site. nih.gov

Viral Polymerases: Viral polymerases are essential enzymes for the replication of viral genetic material and are primary targets for antiviral drug development. mdpi.com While specific studies on this compound derivatives as viral polymerase inhibitors are not extensively detailed in the current literature, the development of inhibitors for enzymes like influenza virus RNA-dependent RNA polymerase is an active area of research. nih.gov Given the proven success of heterocyclic compounds in this arena, the pyrazole acrylic acid scaffold represents a potential starting point for designing novel viral polymerase inhibitors. mdpi.com

Receptor Interaction Studies (e.g., Serotonin Receptors, Cannabinoid Receptors, Steroid Receptors)

The versatility of the pyrazole scaffold extends to its ability to interact with various cell surface and nuclear receptors.

Steroid Receptors: Aryl pyrazole derivatives have been investigated as non-steroidal agonists for the glucocorticoid receptor (GR). acs.orgnih.gov These compounds mimic the steroidal framework, with a key hydroxyl group replicating the interaction of the C11-OH of steroidal glucocorticoids with Asn564 in the receptor's ligand-binding domain. acs.orgnih.gov Furthermore, tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some derivatives showing remarkable selectivity for the ERα subtype over ERβ. illinois.edu Molecular docking studies on pyrazole derivatives targeting ERα have been conducted to support the development of treatments for ER-positive breast cancer. thesciencein.org

Cannabinoid Receptors: The pyrazole ring is a core component of rimonabant, a well-known inverse agonist for the cannabinoid receptor 1 (CB1). mdpi.comnih.gov This demonstrates the utility of the pyrazole scaffold in modulating the endocannabinoid system.

Serotonin Receptors: The serotonin (5-HT) system is a major target for drugs treating central nervous system disorders. nih.gov While research into pyrazole derivatives as direct serotonin receptor ligands is an emerging field, some studies have shown that pyrazole analogs can elicit antidepressant-like effects that are mediated by the 5-HT1A receptor. nih.gov

Elucidation of Antiproliferative Mechanisms in Cellular Models

Derivatives based on pyrazole and acrylic acid scaffolds have demonstrated significant antiproliferative activity against various cancer cell lines through multiple mechanisms.

Tubulin Polymerization Inhibition: A key mechanism for the anticancer effect of some pyrazole and acrylate derivatives is the disruption of microtubule dynamics. nih.govresearchgate.net Certain compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest. najah.edu Docking simulations suggest that these molecules can bind to the colchicine site on tubulin. najah.edu

Cell Cycle Arrest: As a consequence of microtubule disruption or other cytotoxic effects, these derivatives can induce cell cycle arrest, predominantly at the G2/M phase. nih.govresearchgate.netnajah.edu For example, a methyl acrylate ester derivative was found to significantly increase the population of MCF-7 breast cancer cells in the G2/M phase. nih.gov

Induction of Apoptosis: The ultimate fate of cancer cells treated with many pyrazole acrylic acid-based compounds is apoptosis, or programmed cell death. nih.gov This is often confirmed by microscopic observations of apoptotic bodies, chromatin condensation, and cell shrinkage. nih.gov The apoptotic pathway can be initiated through the activation of executioner caspases, such as caspase-3. najah.edu Furthermore, studies have shown that these compounds can modulate the expression of key apoptosis-related genes, leading to an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. rsc.org

Analysis of Antimicrobial Mechanisms in Bacterial and Fungal Models

The pyrazole scaffold is integral to the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov

Antibacterial Mechanisms: As discussed previously (Section 6.3.1), a primary mechanism of action for antibacterial pyrazole derivatives is the inhibition of DNA gyrase. mdpi.comnih.gov This leads to the disruption of essential DNA processes in bacteria. Another reported antibacterial mode of action for certain pyrazole-derived hydrazones is the disruption of the bacterial cell wall. nih.gov A variety of pyrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.govmeddocsonline.org For example, certain acrylamide-pyrazole conjugates have demonstrated significant zones of inhibition against Escherichia coli and Klebsiella pneumoniae. ekb.eg

Antifungal Mechanisms: Several pyrazole derivatives have been reported to possess antifungal activity. mdpi.com Studies have shown that pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives exhibit inhibitory effects against various fungal pathogens, including Candida parapsilosis, Candida tropicalis, and Candida glabrata. mdpi.commeddocsonline.org While the precise mechanisms are often not fully elucidated, the broad activity suggests these compounds interfere with fundamental fungal cellular processes. orientjchem.org

Exploration of Anti-inflammatory Pathways

The anti-inflammatory properties of pyrazole derivatives are well-documented and are mediated through several key pathways. sciencescholar.usresearchgate.net

COX/LOX Inhibition: The most prominent anti-inflammatory mechanism for pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly with high selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. ijpsjournal.comdntb.gov.ua This selective inhibition reduces the production of inflammatory prostaglandins like PGE2. ijpsjournal.com Some pyrazole analogs also exhibit dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), thereby blocking the synthesis of both prostaglandins and leukotrienes, which are key inflammatory mediators. ijpsjournal.comresearchgate.net

Cytokine and Mediator Suppression: Beyond direct enzyme inhibition, pyrazole derivatives can modulate the inflammatory response by suppressing the production of pro-inflammatory cytokines and mediators. ijpsjournal.com In cellular models such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, potent pyrazole-pyridazine hybrids have been shown to significantly inhibit the generation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govrsc.org

NF-κB Pathway Inhibition: The anti-inflammatory effects of some pyrazole derivatives are also linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. ijpsjournal.com By disrupting this key transcription factor, these compounds can downregulate the expression of a wide array of inflammatory genes, including those for iNOS, TNF-α, and various interleukins. ijpsjournal.com

Research into Antiallergic Properties

The potential for pyrazole derivatives to modulate allergic responses has also been explored. Mechanistic investigations in this area have utilized animal models to assess the inhibition of allergic reactions. One such study investigated a series of monopyrazole derivatives for their oral antiallergic activity in a rat passive cutaneous anaphylaxis (PCA) model. nih.gov While most of the tested monopyrazoles did not show significant inhibition of the PCA reaction, the investigation itself highlights the interest in the pyrazole scaffold for developing new antiallergic agents. nih.gov The exception was 5-aminoindazole, which showed some activity, though it was less potent than the reference bispyrazole compound. nih.gov

Investigation of Herbicidal Action Mechanisms

The versatile chemical scaffold of this compound has been a subject of interest in the development of novel herbicides. Research into the herbicidal action of derivatives based on this scaffold has revealed that they likely operate through mechanisms common to other pyrazole-containing herbicides, primarily by inhibiting key enzymes in vital plant metabolic pathways. While direct studies on this compound itself are not extensively detailed in publicly available research, the broader class of pyrazole herbicides provides a strong indication of its potential modes of action. These compounds are known to be effective against a wide range of weed species, and their derivatives are continually being optimized for enhanced efficacy and crop selectivity.

The primary mechanisms of action associated with pyrazole-based herbicides include the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO). More recently, transketolase has also been identified as a potential target for this class of compounds. nih.gov

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant number of pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netrsc.org This enzyme is crucial in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. When HPPD is inhibited, the production of these protective molecules ceases, leading to the degradation of chlorophyll in the presence of sunlight. This results in the characteristic bleaching symptoms observed in treated plants, followed by growth arrest and eventual death.

Several commercial herbicides, such as pyrazolate and pyrazoxyfen, are known to be metabolized in plants to a common active metabolite that potently inhibits HPPD. researchgate.net For instance, the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, for the active metabolite of pyrazolate against HPPD is a mere 13 nM. researchgate.net The efficacy of various pyrazole derivatives as HPPD inhibitors is a key focus of ongoing research to develop new and more effective herbicides.

Inhibition of Protoporphyrinogen Oxidase (PPO)

Another well-established mechanism of action for some pyrazole-containing herbicides is the inhibition of protoporphyrinogen oxidase (PPO). nih.gov This enzyme is involved in the final step of chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen species that cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the plant. Researchers have designed and synthesized novel phenylpyrazole derivatives with strobilurin moieties that have shown good inhibitory effects on protoporphyrinogen oxidase. nih.gov

Inhibition of Transketolase

More recent research has explored pyrazole amide derivatives as potential inhibitors of transketolase (TK). nih.gov This enzyme is a key player in the Calvin cycle of photosynthesis and the pentose phosphate pathway. nih.gov By inhibiting transketolase, these compounds disrupt carbon fixation and the production of essential precursors for nucleotide and amino acid synthesis, leading to a broad disruption of plant metabolism and growth. Certain pyrazole amide derivatives have demonstrated significant root inhibition against various weed species, suggesting that targeting transketolase is a promising strategy for the development of new herbicides. nih.gov

The herbicidal activity of various pyrazole derivatives has been evaluated against a range of common agricultural weeds. The following table summarizes the inhibitory effects of selected pyrazole compounds on different weed species, as reported in various studies.

| Compound ID | Weed Species | Inhibition (%) | Reference |

| 5n | Barnyard grass (Echinochloa crusgalli) | Good | rsc.org |

| 5o | Barnyard grass (Echinochloa crusgalli) | Good | rsc.org |

| 3-1 | Echinochloa crusgalli L. | EC50 = 64.32 µg/mL | mdpi.com |

| 3-1 | Cyperus iria L. | EC50 = 65.83 µg/mL | mdpi.com |

| 3-1 | Dactylis glomerata L. | EC50 = 62.42 µg/mL | mdpi.com |

| 3-1 | Trifolium repens L. | EC50 = 67.72 µg/mL | mdpi.com |

| 3-7 | Echinochloa crusgalli L. | EC50 = 65.33 µg/mL | mdpi.com |

| 3-7 | Cyperus iria L. | EC50 = 64.90 µg/mL | mdpi.com |

| 3-7 | Dactylis glomerata L. | EC50 = 59.41 µg/mL | mdpi.com |

| 3-7 | Trifolium repens L. | EC50 = 67.41 µg/mL | mdpi.com |

| 6ba | Digitaria sanguinalis (DS) | ~90% (root inhibition) | nih.gov |

| 6ba | Amaranthus retroflexus (AR) | ~80% (root inhibition) | nih.gov |

| 6ba | Setaria viridis (SV) | ~80% (root inhibition) | nih.gov |

| 6bj | Digitaria sanguinalis (DS) | ~90% (root inhibition) | nih.gov |

| 6bj | Amaranthus retroflexus (AR) | ~80% (root inhibition) | nih.gov |

| 6bj | Setaria viridis (SV) | ~80% (root inhibition) | nih.gov |

| 6a | Setaria viridis | 50% | nih.gov |

| 6c | Setaria viridis | 50% | nih.gov |

| 7f | Amaranthus retroflexus | Good | nih.gov |

Emerging Research Frontiers and Future Perspectives for 3 1 Methyl 1h Pyrazol 5 Yl Acrylic Acid

Innovations in Sustainable and Green Synthesis Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which often involve organic solvents and acidic catalysts. nih.gov However, the field is rapidly moving towards more environmentally benign and sustainable practices. pharmacognosyjournal.net These green chemistry approaches offer significant advantages, including reduced waste, lower energy consumption, and the use of safer reagents. nih.govresearchgate.net

Future synthesis of 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid is likely to incorporate several innovative techniques:

Microwave-Assisted and Grinding Techniques: These solvent-free or low-solvent methods can dramatically reduce reaction times and improve yields compared to conventional heating. pharmacognosyjournal.netnih.gov

Aqueous Methods: Utilizing water as a solvent is a cornerstone of green chemistry, and various water-based synthetic protocols for pyrazoles have been successfully developed. thieme-connect.com

Nano-Catalysis: The use of heterogeneous nano-catalysts, such as nano-ZnO or cobalt oxide, can enhance reaction efficiency and allow for easy catalyst recovery and reuse, minimizing waste. mdpi.comopenabstract.org

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form a complex product are highly atom-economical and efficient, representing a key strategy in sustainable synthesis. mdpi.comdoaj.orgnih.gov

Mechanochemistry: The use of a ball mill for solvent-free synthesis is another eco-friendly method that has proven effective for preparing N-acyl pyrazoles and could be adapted for this compound. nih.gov

These green methodologies stand in contrast to traditional approaches, offering a more sustainable path for the production of functionalized pyrazoles.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Feature | Traditional Synthesis (e.g., Knorr) | Green Synthesis Innovations |

|---|---|---|

| Solvent | Often uses volatile organic solvents. | Prioritizes water, green solvents, or solvent-free conditions. thieme-connect.com |

| Catalyst | Homogeneous acids (e.g., H₂SO₄). | Heterogeneous, recyclable nano-catalysts or catalyst-free methods. mdpi.comnih.gov |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasonic energy, or mechanical grinding. nih.govnih.gov |

| Efficiency | Can have long reaction times and moderate yields. | Often features shorter reaction times and high yields. mdpi.com |

| Waste | Generates significant chemical waste. | Minimizes waste through atom economy and catalyst recycling. nih.gov |

Advanced Computational Prediction and High-Throughput Screening Techniques

The discovery and development of novel applications for chemical compounds are being revolutionized by computational chemistry and high-throughput screening (HTS). eurasianjournals.com These in silico methods allow for the rapid and cost-effective evaluation of a molecule's potential properties and biological activities before committing to extensive laboratory work. nih.gov For this compound, these techniques can accelerate research significantly.

Key computational and screening approaches include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. It can be used to screen the compound against libraries of known cancer targets or other proteins to identify potential therapeutic applications. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and conformational changes that may occur upon binding. eurasianjournals.comnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and properties of a molecule, helping to predict its reactivity and spectroscopic characteristics. nih.govresearchgate.net

ADMET Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is crucial for assessing its drug-likeness and potential for further development. nih.govresearchgate.net

High-Throughput Virtual Screening (HTVS): This method involves computationally screening vast libraries of compounds against a specific target to identify promising "hits" for further investigation. nih.gov

By applying these tools, researchers can efficiently prioritize experimental studies, focusing on the most promising avenues for the application of this compound.

Table 2: Application of Computational and Screening Techniques

| Technique | Application for this compound |

|---|---|

| Molecular Docking | Identify potential biological targets by simulating binding interactions. nih.gov |

| MD Simulations | Assess the stability of the compound within a protein's binding site. eurasianjournals.com |

| DFT Calculations | Predict reactivity, stability, and electronic properties to guide synthesis and functionalization. researchgate.net |

| ADMET Profiling | Evaluate drug-like properties and predict potential toxicity early in the research process. nih.gov |

| HTS | Experimentally screen the compound against large panels of biological assays to uncover new activities. |

Deepening Structure-Activity Relationship Understanding for Novel Scaffold Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing critical insights into how a molecule's chemical structure correlates with its functional properties. rsc.orgresearchgate.net For this compound, a systematic SAR exploration could unlock the design of novel scaffolds with enhanced potency, selectivity, or new functionalities. nih.govnih.gov

A focused SAR study would involve the systematic modification of three key regions of the molecule:

The N1-Methyl Group: The substitution at the N1 position of the pyrazole ring is known to significantly impact biological activity. nih.gov Replacing the methyl group with other alkyl chains (ethyl, propyl), bulky groups (benzyl), or functional groups (ethanol, carboxylic acid) could drastically alter its interaction with biological targets. nih.govfrontiersin.org

The Pyrazole Ring: Introducing various substituents at the C3 and C4 positions of the pyrazole core could modulate the electronic properties and steric profile of the molecule, leading to improved binding affinity or altered function. acs.org

The Acrylic Acid Side Chain: The acrylic acid moiety offers numerous possibilities for modification. Conversion to esters, amides, or other bioisosteres can influence properties like solubility, cell permeability, and target engagement. The geometry of the double bond (E/Z) is also a critical factor.

Through iterative cycles of synthesis and functional testing based on these modifications, researchers can develop a comprehensive SAR map, guiding the rational design of new, optimized derivatives. researchgate.net

Table 3: Hypothetical SAR Exploration for this compound

| Modification Site | Example Modification | Potential Impact on Activity/Properties |

|---|---|---|

| N1-Position | Replace methyl with a larger alkyl or benzyl (B1604629) group. | Alter lipophilicity and steric interactions within a binding pocket. nih.gov |

| Pyrazole C4 | Introduce a halogen (e.g., -Cl, -F). | Modify electronic properties and potentially introduce halogen bonding. |

| Pyrazole C3 | Add a small alkyl or aryl group. | Explore steric tolerance in target binding sites. acs.org |

| Carboxylic Acid | Convert to methyl ester or an amide. | Increase lipophilicity, improve cell permeability, and introduce new hydrogen bonding capabilities. |

Exploration of Unconventional Applications in Interdisciplinary Sciences

While pyrazoles are heavily researched for pharmaceutical applications, their unique structural and electronic properties make them attractive candidates for a range of interdisciplinary fields. nih.gov Future research on this compound should extend beyond medicine to explore these unconventional applications.

Potential interdisciplinary frontiers include:

Materials Science: Pyrazole derivatives have been investigated for their luminescent and fluorescent properties, suggesting applications in organic light-emitting diodes (OLEDs), sensors, and brightening agents. nih.govmdpi.comnih.gov The acrylic acid group is a polymerizable moiety, opening the possibility of creating novel functional polymers and materials.